Kainic acid monohydrate
Overview
Description
Kainic acid (KA) is a potent neuroexcitatory and neurotoxic compound that is a conformationally restricted analogue of glutamic acid. It was originally isolated from the seaweed Digenea simplex and has been used in traditional Japanese medicine. Kainic acid has three asymmetric centers and possesses two carboxylic acid moieties and an isopropylene side chain. It has been found to directly excite cortical neurons and potentiate the effects of L-glutamate, suggesting its action as a direct agonist at glutamate receptors. The neurotoxic action of kainic acid is significant and has been linked to its excitatory effects on neurons, leading to the term "excitotoxins" for this group of compounds .
Synthesis Analysis
Several approaches have been developed for the total synthesis of (-)-kainic acid. One method involves a [3 + 2] cycloaddition of azomethine ylide with chiral butenolide, followed by regio- and stereoselective lithiation of the pyrrolidine ring and trapping with carbon dioxide . Another synthesis route uses a diastereoselective intramolecular [3 + 2] cycloaddition reaction of an aryl cyclopropyl ketone with an alkyne . A different strategy starts from trans-4-hydroxy-L-proline and includes diastereoselective enolate alkylation and cuprate substitution reactions . Ring-closing metathesis and intramolecular Michael addition have also been employed for the construction of the pyrrolidine ring . A practical synthesis features the stereoselective alkylation of an iodolactone intermediate derived from (+)-carvone . Additionally, a short synthesis involving a Cu-catalyzed Michael addition-cyclization reaction has been reported , as well as a high-pressure-promoted Diels-Alder cycloaddition .
Molecular Structure Analysis
The molecular structure of kainic acid is characterized by its pyrrolidine core and the presence of multiple stereocenters. The C-3 isopropylene group and C-2 carboxyl side chain are oriented in the cis position, while the two carboxyl groups are trans to each other. This unique configuration is crucial for its biological activity and poses a challenge for synthetic chemists aiming to replicate the natural product .
Chemical Reactions Analysis
Kainic acid has been shown to stimulate the release of excitatory amino acids such as glutamic and aspartic acids in a calcium-dependent manner. This release is not unique to the cerebellum but also occurs in hippocampal and striatal slices. The effects of kainic acid on neurotransmitter release suggest the activation of presynaptic receptors on glutamatergic and aspartergic terminals . The specificity of kainic acid's action is highlighted by its inability to mimic the effects of other neurotransmitter agonists or antagonists, and its effects are not replicated by compounds with low affinity for the KA receptor .
Physical and Chemical Properties Analysis
Kainic acid's physical and chemical properties are closely tied to its molecular structure. The presence of carboxylic acid groups contributes to its acidity and solubility in water. The stereochemistry of kainic acid is essential for its interaction with glutamate receptors and its subsequent neuroexcitatory and neurotoxic effects. The compound's stability and reactivity are influenced by the pyrrolidine ring and the isopropylene side chain, which are key targets in synthetic strategies .
Scientific Research Applications
Neuroscience Research
Kainic acid is a marine natural product and is pivotal in neuroscience research. The substance has been extensively used for tritiation, and updated technical details about its tritium labeling, storage, stability, and repurification have been thoroughly described. This makes kainic acid a valuable tool in neuropharmacological studies, particularly for elucidating the functionalities of ionotropic glutamate receptors, including the kainate receptor, in the central nervous system (Filer & Seguin, 2020).
Biosynthesis in Red Macroalgae
Research has discovered and characterized a concise two-enzyme biosynthetic pathway to kainic acid from L-glutamic acid and dimethylallyl pyrophosphate in red macroalgae. The genes responsible for this biosynthesis are co-clustered in the genomes of certain algae species. This revelation not only explains the natural occurrence of kainic acid but also opens doors to its scalable biosynthesis, showing the potential of seaweed genomes for biotechnological applications (Chekan et al., 2019).
Epilepsy and Neurodegeneration Modeling
Kainic acid has been used to model temporal lobe epilepsy (TLE) and neurodegeneration in rodents, aiding the study of these conditions and the development of potential treatments. Although traditionally the use of kainic acid for this purpose involved inducing severe seizures, recent studies aim to refine this model by avoiding these extreme responses, making the model more representative of human epilepsy (Kienzler-Norwood et al., 2017).
Neuroprotective Studies
Research has also indicated the potential of kainic acid in studying the neuroprotective effects of certain substances. For instance, the extract from Petasites japonicus leaves was found to potentially protect against oxidative damage in the brain caused by kainic acid, suggesting the utility of kainic acid in screening and evaluating neuroprotective agents (Sok et al., 2006).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2S,3S,4S)-3-(carboxymethyl)-4-prop-1-en-2-ylpyrrolidine-2-carboxylic acid;hydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO4.H2O/c1-5(2)7-4-11-9(10(14)15)6(7)3-8(12)13;/h6-7,9,11H,1,3-4H2,2H3,(H,12,13)(H,14,15);1H2/t6-,7+,9-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZNZRJRSYLQHLT-SLGZUKMRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CNC(C1CC(=O)O)C(=O)O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)[C@H]1CN[C@@H]([C@H]1CC(=O)O)C(=O)O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50206732 | |
Record name | Kainic acid monohydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50206732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Kainic acid monohydrate | |
CAS RN |
58002-62-3 | |
Record name | Kainic acid monohydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058002623 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Kainic acid monohydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50206732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | KAINIC ACID MONOHYDRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I519JC63XY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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